molecular formula C37H41IN2O6 B8121563 n'-Demethyldauricine iodide

n'-Demethyldauricine iodide

Cat. No.: B8121563
M. Wt: 736.6 g/mol
InChI Key: VJHNETBWHIAXNS-FIRIVFDPSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The preparation of N’-Demethyldauricine iodide involves synthetic routes that typically start with the extraction of N’-demethyldauricine from natural sources. The iodination process is then carried out to produce the iodide derivative. Specific reaction conditions and industrial production methods are not widely documented, but the process generally involves the use of iodine or iodide salts under controlled conditions .

Chemical Reactions Analysis

N’-Demethyldauricine iodide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N’-Demethyldauricine iodide has been utilized in several scientific research applications:

Mechanism of Action

The mechanism of action of N’-Demethyldauricine iodide involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is known that the compound can affect cellular processes by binding to certain receptors or enzymes, thereby modulating their activity .

Comparison with Similar Compounds

N’-Demethyldauricine iodide can be compared with other similar compounds, such as:

N’-Demethyldauricine iodide is unique due to its specific iodination, which can enhance its bioactivity and stability compared to its non-iodinated counterparts.

Properties

IUPAC Name

4-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-[4-[[(1R)-2-iodo-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H41IN2O6/c1-39-14-12-25-19-34(42-2)36(44-4)21-28(25)30(39)17-24-8-11-32(41)33(18-24)46-27-9-6-23(7-10-27)16-31-29-22-37(45-5)35(43-3)20-26(29)13-15-40(31)38/h6-11,18-22,30-31,41H,12-17H2,1-5H3/t30-,31-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJHNETBWHIAXNS-FIRIVFDPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)O)OC4=CC=C(C=C4)CC5C6=CC(=C(C=C6CCN5I)OC)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)O)OC4=CC=C(C=C4)C[C@@H]5C6=CC(=C(C=C6CCN5I)OC)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H41IN2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

736.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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